molecular formula C10H14N2O2S B2507943 2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide CAS No. 524957-26-4

2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide

Cat. No. B2507943
CAS RN: 524957-26-4
M. Wt: 226.29
InChI Key: TYIQKZTZDRTVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 421.5±47.0 °C, a predicted density of 1.389±0.06 g/cm3, and a predicted pKa of 3.81±0.10 .

properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8-7-9(11)3-4-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIQKZTZDRTVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide

Synthesis routes and methods

Procedure details

1.0 g of water-moist Raney nickel is added to a solution of 2.50 g (9.76 mmol) of 2-(2-methyl-4-nitrophenyl)isothiazolidine 1,1-dioxide in 50 ml of tetrahydrofuran, and the mixture is hydrogenated at room temperature. The catalyst is filtered off, and the filtrate is evaporated, giving 2-(2-methyl-4-aminophenyl)isothiazolidine 1,1-dioxide as a yellowish solid; ESI 227.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
2-(2-methyl-4-nitrophenyl)isothiazolidine 1,1-dioxide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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